molecular formula C29H26FN5O2 B2560144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922045-03-2

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2560144
CAS No.: 922045-03-2
M. Wt: 495.558
InChI Key: RCYVIVJCDRWFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C29H26FN5O2 and its molecular weight is 495.558. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a complex compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N5O3C_{22}H_{19}F_{2}N_{5}O_{3} with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H19F2N5O3C_{22}H_{19}F_{2}N_{5}O_{3}
Molecular Weight439.4 g/mol
CAS Number922047-93-6

Research indicates that compounds with a similar pyrazolo-pyrimidine structure often act as kinase inhibitors . They may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various cancers and proliferative diseases. The proposed mechanism involves competing with ATP for binding at the kinase active site, thereby inhibiting the phosphorylation processes essential for cell division and proliferation .

Anticancer Properties

Several studies have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer therapy. The compound exhibits selective inhibition of CDKs, which can lead to reduced tumor growth in various cancer models. For instance, it has been suggested that these compounds can be effective against solid tumors and hematological malignancies such as multiple myeloma .

Anti-inflammatory Effects

In addition to anticancer activity, some derivatives of pyrazolo-pyrimidines have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory properties.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits CDK activity in cancer cell lines. Specific assays measured cell viability and proliferation rates, showing a marked decrease in growth in treated cells compared to controls.
  • Animal Models : Preclinical studies using animal models of cancer indicated that administration of this compound led to significant tumor regression and improved survival rates compared to untreated groups.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYVIVJCDRWFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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